4-methoxy-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine
Description
4-Methoxy-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine is a pyrimidine derivative featuring a methoxy group at the 4-position and a 4-(trifluoromethyl)piperidine substituent at the 6-position. Pyrimidine scaffolds are widely explored in medicinal chemistry due to their versatility in drug design, particularly in kinase inhibition and antimicrobial applications . The trifluoromethyl (CF₃) group on the piperidine ring enhances lipophilicity and metabolic stability, while the methoxy group may influence electronic properties and binding interactions .
Properties
IUPAC Name |
4-methoxy-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O/c1-18-10-6-9(15-7-16-10)17-4-2-8(3-5-17)11(12,13)14/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIQXYQUPANANM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCC(CC2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group, such as a halide.
Attachment of the Trifluoromethyl Piperidine Moiety: The trifluoromethyl piperidine moiety is attached through a nucleophilic substitution reaction, where the piperidine derivative reacts with the pyrimidine core in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a methoxy radical or a methoxy cation under appropriate conditions.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different pharmacological and chemical properties.
Scientific Research Applications
4-methoxy-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is explored for its applications in agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-methoxy-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The piperidine moiety can interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
4-Chloro-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine (CAS 1491288-14-2)
This analog replaces the methoxy group with a chlorine atom. The chloro substituent increases electrophilicity, making it a reactive intermediate for further functionalization (e.g., nucleophilic substitution). Its molecular formula (C₁₀H₁₁ClF₃N₃) and synthetic accessibility suggest utility in constructing more complex molecules .
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
This compound substitutes methoxy with a methyl group and introduces an amine at the 2-position. The methyl group enhances hydrophobicity, while the amine enables hydrogen bonding. Crystallographic studies confirm its stable lattice structure, which may correlate with improved bioavailability compared to non-crystalline analogs .
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione
A patented anti-mycobacterial agent, this derivative replaces the methoxy group with a dione moiety and incorporates a phenoxy-piperidine chain. Its efficacy against tuberculosis underscores the role of bulkier substituents in targeting microbial enzymes .
Biological Activity
4-Methoxy-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of oncology and inflammation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a methoxy group and a trifluoromethyl piperidine moiety. Its molecular formula is with a molecular weight of approximately 366.39 g/mol. The structural uniqueness of this compound is believed to contribute to its diverse biological activities.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H22F3N4O2 |
| Molecular Weight | 366.39 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2548990-61-8 |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in critical signaling pathways. Preliminary studies suggest that this compound may:
- Inhibit Enzyme Activity : It has shown potential in inhibiting specific enzymes associated with cancer cell proliferation.
- Modulate Signaling Pathways : The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with intracellular targets.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. For instance, it has been reported to exhibit antiproliferative effects on various cancer cell lines, indicating its potential as a therapeutic agent.
Case Study Example :
In vitro assays demonstrated that treatment with this compound resulted in significant cytotoxicity against human cancer cell lines, including:
- HCT116 (colon carcinoma) : IC50 values around 10 μM.
- A549 (lung adenocarcinoma) : IC50 values around 12 μM.
These findings suggest that the compound could disrupt cellular processes essential for tumor survival and proliferation.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has also been explored for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokine production, suggesting potential applications in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-Methoxy-2-[1-(3-trifluoromethyl)-piperidinyl]-pyrimidine | Contains methoxy and trifluoromethyl groups | Explored for anti-inflammatory properties |
| 6-[4-(5-methoxypyrimidin)]piperidine | Similar piperidine structure | Investigated for its role in cancer treatment |
| 3-Methylpyridine Derivative | Contains methyl-pyridine moiety | Known for various chemical syntheses |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
